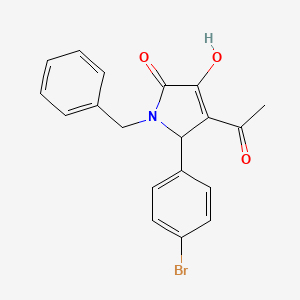
4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-1-benzyl-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, commonly known as ABP, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. ABP is a pyrrolone derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of ABP is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. ABP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. ABP has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of damaged or misfolded proteins in the cell.
Biochemical and Physiological Effects
ABP exhibits a range of biochemical and physiological effects that make it a promising candidate for drug development. ABP has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent. ABP has also been shown to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammation and neurodegenerative diseases.
実験室実験の利点と制限
ABP has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, ABP is also known to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of ABP can be challenging and time-consuming, which can limit its availability for research.
将来の方向性
There are several future directions for research on ABP, including the development of new synthetic methods for ABP and its derivatives, the investigation of its mechanism of action in more detail, and the evaluation of its potential as a drug candidate for various diseases. Additionally, the use of ABP as a tool for studying protein-protein interactions and enzyme activity could lead to the development of new therapeutic targets for drug development.
Conclusion
In conclusion, ABP is a promising chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. The synthesis of ABP involves the reaction of 4-bromoacetophenone, benzaldehyde, and 2,3-dihydrofuran in the presence of a base catalyst. ABP has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. ABP exhibits unique biochemical and physiological effects, making it a potential candidate for drug development. However, there are also limitations to its use in certain experiments, and further research is needed to fully understand its mechanism of action and potential as a drug candidate.
合成法
The synthesis of ABP involves the reaction of 4-bromoacetophenone, benzaldehyde, and 2,3-dihydrofuran in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the pyrrolone ring. The resulting product is then purified using column chromatography to obtain pure ABP.
科学的研究の応用
ABP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, ABP has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, ABP has been used as a tool for studying protein-protein interactions and enzyme activity. In pharmacology, ABP has been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
3-acetyl-1-benzyl-2-(4-bromophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-12(22)16-17(14-7-9-15(20)10-8-14)21(19(24)18(16)23)11-13-5-3-2-4-6-13/h2-10,17,23H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZBUENJCMSDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5085599.png)
![(2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5085601.png)
![N-[2-(tert-butylamino)-1-methyl-2-oxoethyl]-3-(4-methylphenyl)-1-adamantanecarboxamide](/img/structure/B5085607.png)

![allyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5085626.png)
![N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5085633.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[3-(methylthio)propyl]-3-isoxazolecarboxamide](/img/structure/B5085649.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)
![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5085672.png)
![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)
![4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5085683.png)
![2-(trifluoroacetyl)[1,3]thiazolo[3,2-c]quinazolin-4-ium-3-olate](/img/structure/B5085692.png)
![5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5085700.png)
